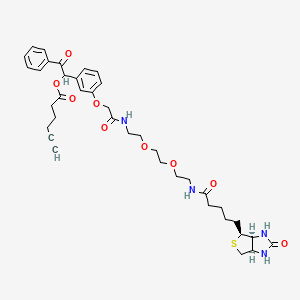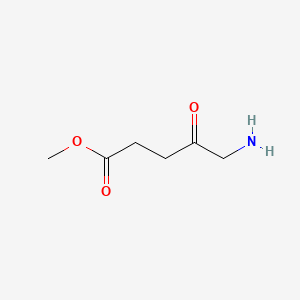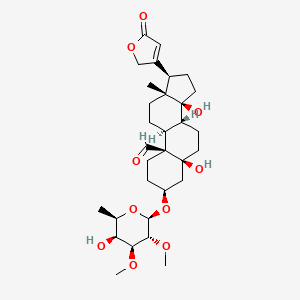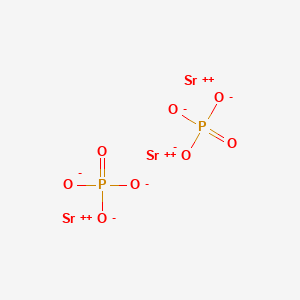
N-甲基-3-氨基甲基吲哚
描述
N-Norgramine, also known as nmami, belongs to the class of organic compounds known as 3-alkylindoles. 3-alkylindoles are compounds containing an indole moiety that carries an alkyl chain at the 3-position. N-Norgramine is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, N-norgramine is primarily located in the cytoplasm. Outside of the human body, N-norgramine can be found in barley and cereals and cereal products. This makes N-norgramine a potential biomarker for the consumption of these food products.
3-(methylaminomethyl)indole is an aminoalkylindole that is indole carrying a methylaminomethyl substituent at postion 3. It has a role as a plant metabolite. It is an aminoalkylindole, a secondary amino compound and an indole alkaloid.
科学研究应用
荧光检测方法
N-甲基-3-氨基甲基吲哚 (MAMI) 用于开发一种新的荧光检测方法,用于检测大麦和羽扇豆中色氨酸和酪氨酸衍生的化感物质 {svg_1}. 该方法提供了色氨酸和酪氨酸衍生的化感物质的准确和高度灵敏的色谱分离和检测 {svg_2}.
生物碱合成
N-甲基-3-氨基甲基吲哚参与吲哚衍生物的合成,这些衍生物是某些生物碱中普遍存在的基团 {svg_3}. 吲哚是天然产物和药物中重要的杂环体系,在细胞生物学中发挥着重要作用 {svg_4}.
生物和非生物胁迫条件
该化合物在大麦中受生物和非生物胁迫条件的差异调控 {svg_5}. 这表明它可能在植物对环境压力源的反应中发挥作用 {svg_6}.
代谢底物
氨基酸色氨酸是大麦中产生嘉宾的主要代谢底物。 使用放射性标记前体的研究表明,3-氨基甲基吲哚 (AMI) 和 N-甲基-3-氨基甲基吲哚 (MAMI) 是中间体 {svg_7}.
大麦麦芽中生物碱的测定
N-甲基-3-氨基甲基吲哚用于测定大麦麦芽中选定的仲胺和叔胺生物碱.
特化代谢物的产生
大麦和羽扇豆产生化感生物碱嘉宾和穗花碱。 N-甲基-3-氨基甲基吲哚与这些代谢物相关,并参与它们的产生 {svg_8}.
作用机制
Target of Action
N-Methyl-3-aminomethylindole, also known as 1-(1H-indol-3-yl)-N-methylmethanamine, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors
Mode of Action
Indole derivatives are known to interact with their targets, leading to various physiological and biological changes .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
It’s known that n-methyl-3-aminomethylindole is involved in the biosynthesis of the indole alkaloid gramine .
Result of Action
Indole derivatives are known to have diverse biological activities and therapeutic possibilities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-Methyl-3-aminomethylindole. For instance, in barley, the expression of NMT (3-aminomethylindole/N-methyl-3-aminomethylindole N-methyltransferase), which is involved in the biosynthesis of gramine, is regulated by both biotic and abiotic stress conditions .
生化分析
Biochemical Properties
N-Methyl-3-aminomethylindole plays a crucial role in biochemical reactions, particularly in the biosynthesis of the indole alkaloid gramine. It interacts with several enzymes, including N-methyltransferase, which catalyzes the methylation of 3-aminomethylindole to produce N-Methyl-3-aminomethylindole . This interaction is essential for the biosynthesis of gramine, a compound known for its defensive properties in plants . Additionally, N-Methyl-3-aminomethylindole can interact with S-adenosyl-L-methionine, which serves as a methyl donor in the methylation process .
Cellular Effects
N-Methyl-3-aminomethylindole has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of certain signaling pathways, such as the MAPK/NF-κB pathway, which is involved in inflammatory responses . Furthermore, N-Methyl-3-aminomethylindole can impact gene expression by influencing the expression of genes related to inflammation and cellular stress responses . Its effects on cellular metabolism include alterations in the production of reactive oxygen species and changes in metabolic fluxes .
Molecular Mechanism
The molecular mechanism of N-Methyl-3-aminomethylindole involves its interaction with various biomolecules. It binds to specific enzymes, such as N-methyltransferase, to catalyze the methylation of 3-aminomethylindole . This binding interaction is crucial for the production of gramine. Additionally, N-Methyl-3-aminomethylindole can inhibit or activate certain enzymes, leading to changes in gene expression and cellular function . For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Methyl-3-aminomethylindole can change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function . For instance, N-Methyl-3-aminomethylindole is relatively stable under optimal conditions but can degrade under high-temperature stress, leading to changes in its biochemical activity . Long-term exposure to N-Methyl-3-aminomethylindole has been associated with sustained alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of N-Methyl-3-aminomethylindole vary with different dosages in animal models. At low doses, it has been shown to have beneficial effects, such as anti-inflammatory properties . At high doses, N-Methyl-3-aminomethylindole can exhibit toxic effects, including cellular damage and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse effects .
Metabolic Pathways
N-Methyl-3-aminomethylindole is involved in several metabolic pathways, including the biosynthesis of gramine. It interacts with enzymes such as N-methyltransferase and S-adenosyl-L-methionine to facilitate the methylation process . This compound also affects metabolic fluxes and metabolite levels, influencing the overall metabolic state of the cell . The metabolic pathways involving N-Methyl-3-aminomethylindole are crucial for the production of bioactive compounds with potential therapeutic applications .
Transport and Distribution
The transport and distribution of N-Methyl-3-aminomethylindole within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments . For example, N-Methyl-3-aminomethylindole can be transported into the cytoplasm and nucleus, where it exerts its biochemical effects . The distribution of N-Methyl-3-aminomethylindole within the cell is essential for its function and activity .
Subcellular Localization
N-Methyl-3-aminomethylindole is localized in various subcellular compartments, including the cytoplasm and nucleus . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . The activity and function of N-Methyl-3-aminomethylindole are dependent on its localization within the cell . For instance, its presence in the nucleus allows it to influence gene expression and cellular signaling pathways .
属性
IUPAC Name |
1-(1H-indol-3-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-11-6-8-7-12-10-5-3-2-4-9(8)10/h2-5,7,11-12H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFJNBXQXNWYOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20189826 | |
| Record name | N-Methyl-3-aminomethylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20189826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36284-95-4 | |
| Record name | N-Methyl-1H-indole-3-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36284-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-3-aminomethylindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036284954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 36284-95-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71783 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Methyl-3-aminomethylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20189826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NORGRAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HM87YT7IUS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4'-Carbamoyl-[1,1'-biphenyl]-4-yl ([1,1'-biphenyl]-3-ylmethyl)(methyl)carbamate](/img/structure/B1194554.png)



